molecular formula C15H13N3O4 B2914322 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-63-0

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2914322
CAS No.: 1105206-63-0
M. Wt: 299.286
InChI Key: OVPPRFFPWFLLSO-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a benzamide derivative featuring a fused [1,2]oxazolo[5,4-b]pyridine scaffold. The compound’s structure includes a benzamide moiety substituted with two methoxy groups at positions 3 and 4 of the aromatic ring, linked to the 3-position of the oxazolopyridine heterocycle. The methoxy groups likely enhance solubility and influence electronic interactions with target proteins, while the oxazolopyridine core may contribute to rigidity and binding specificity .

Properties

IUPAC Name

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-5-9(8-12(11)21-2)14(19)17-13-10-4-3-7-16-15(10)22-18-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPPRFFPWFLLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves several steps. One efficient and mild one-pot convergent synthesis protocol has been developed through the Mitsunobu reaction and sequential cyclization . This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound is valuable in scientific research due to its unique properties. It is used in drug development, material synthesis, and other applications. For example, it can serve as a key intermediate in the synthesis of drug candidates . Additionally, its structural framework is essential for several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Activity Trends

The most closely related analog identified in the literature is 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (hereafter referred to as the "6-methyl analog") . This compound differs by the addition of a methyl group at position 6 of the oxazolopyridine ring (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Oxazolopyridine Position 6) Molecular Weight (g/mol) Calculated LogP*
3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide -H 341.34 1.8
6-Methyl analog -CH₃ 355.37 2.3

*LogP values estimated using fragment-based methods (e.g., XLogP3).

  • Impact of Methyl Substitution: The methyl group increases molecular weight by ~14 g/mol and elevates LogP by 0.5 units, suggesting enhanced lipophilicity. This modification may improve membrane permeability but could reduce aqueous solubility, a critical factor in bioavailability. For example, in kinase inhibition studies, small alkyl groups at this position have been shown to modulate selectivity profiles .

Biological Activity

3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1105206-63-0
  • Molecular Weight : 299.28 g/mol
  • Structural Formula :
    C15H13N3O4\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may function as an antibacterial agent by disrupting bacterial cell membranes and inhibiting essential biosynthetic pathways.

Comparative Analysis with Similar Compounds

The compound can be compared with other oxazolo-containing benzamides which have shown promising antibacterial properties. For instance, modifications in the oxadiazole ring can lead to significant changes in activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity

Study on Oxadiazole Derivatives

A recent study focused on the biological activities of various oxadiazole derivatives highlighted the compound's potential as a scaffold for developing new antibacterial agents. The study utilized global proteomics to analyze the effects of these compounds on Staphylococcus aureus, revealing pathways impacted by treatment .

CompoundMIC (μg/mL)Target PathwaysNotes
HSGN-2200.25Menaquinone biosynthesisEffective against MRSA
KKL-350.50Trans-translation inhibitionMulti-targeting effects

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that related compounds undergo significant biotransformation, leading to active metabolites that retain antibacterial activity .

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